molecular formula C14H26BNO6 B13540925 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid

Cat. No.: B13540925
M. Wt: 315.17 g/mol
InChI Key: BXHYCLSIYACALB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, also known as Boc-4-pinacol boronate-L-phenylalanine (CAS: 216439-76-8), features a tert-butoxycarbonyl (Boc)-protected amino group, a propanoic acid backbone, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety attached to a phenyl ring . Its molecular formula is C₂₀H₃₀BNO₆, with a molecular weight of 375.28 g/mol.

Properties

Molecular Formula

C14H26BNO6

Molecular Weight

315.17 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid

InChI

InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18)

InChI Key

BXHYCLSIYACALB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boronate Ester Formation via Borylation of Aromatic Precursors

One prevalent method involves the borylation of aromatic compounds bearing amino functionalities. This is achieved through transition-metal catalysis, primarily palladium-catalyzed C–H borylation, as exemplified in the synthesis of related compounds.

Example:

  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
  • Reagents: Bis(pinacolato)diboron (B₂pin₂) as the boron source.
  • Conditions: Elevated temperatures (~80°C), inert atmosphere (N₂), and polar solvents like DMSO or THF.

Research Findings:

  • Weil and co-workers utilized Pd-catalyzed borylation to introduce the boronate ester onto aromatic rings bearing amino groups, which is a common approach for such derivatives.

Data Table:

Step Reagents Catalyst Solvent Temperature Time Yield Reference
Borylation S-aryl halide, B₂pin₂ Pd(dppf)Cl₂ DMSO 80°C 18 h Variable

Protection of Amino Groups with Boc

The amino group in the precursor amino acid or aromatic amine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

Method:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine or sodium bicarbonate.
  • Conditions: Reflux in solvents such as dichloromethane (DCM), THF, or ethanol.
  • Outcome: Formation of Boc-protected amines with high yields (~65-80%).

Research Findings:

  • Boc protection is a standard procedure in peptide synthesis, effectively protecting amino groups during boronation or coupling reactions.

Data Table:

Step Reagents Conditions Yield Reference
Boc protection Boc₂O, Et₃N Reflux in DCM 65%

Conversion of Carboxylic Acid to Corresponding Esters or Acid Chlorides

In some routes, the carboxylic acid is converted into more reactive intermediates such as acid chlorides or esters to facilitate coupling with boronate derivatives.

Method:

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions: Reflux in inert solvents like DCM or ethanol.
  • Outcome: Acid chlorides or esters that readily undergo amidation or esterification.

Research Findings:

  • Conversion to acid chlorides is a common step in peptide coupling, enabling subsequent esterification or amidation.

Data Table:

Step Reagents Conditions Yield Reference
Acid chloride formation SOCl₂ Reflux Quantitative

Coupling of Boronate Ester with Amino Acid Derivatives

The final step involves coupling the boronate ester with amino acids protected by Boc groups. This is often achieved through carbodiimide-mediated esterification or amidation.

Method:

  • Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), or other coupling agents.
  • Conditions: Room temperature to mild reflux in solvents like DCM or THF.
  • Outcome: Formation of the target compound with high regioselectivity and yield (~65%).

Research Findings:

  • Such coupling reactions are well-documented in peptide chemistry, allowing for the synthesis of complex protected amino acid derivatives.

Data Table:

Step Reagents Conditions Yield Reference
Esterification DCC, DMAP Room temp / Reflux 65%

Additional Synthetic Variations and Discoveries

Recent advances include:

Summary of Key Data

Synthesis Step Reagents Conditions Typical Yield References
Boronation B₂pin₂, Pd catalyst 80°C, inert atmosphere 60–80%
Boc protection Boc₂O, Et₃N Reflux 65–80%
Acid chloride formation SOCl₂ Reflux Quantitative
Coupling DCC, DMAP Room temp / Reflux 65%

Concluding Remarks

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves well-established organic and peptide chemistry techniques, primarily centered on transition-metal catalyzed boronation, protection of amino groups, and coupling reactions. Advances in catalysis and reaction optimization continue to improve yields and selectivity, facilitating its application in medicinal chemistry and material sciences.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:

    Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).

Major Products

    Oxidation: Alcohol derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Structural Variations and Key Differences

Compound Name CAS Number Structural Features Key Differences References
Target Compound :
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
216439-76-8 Boc-amino, phenyl-boronate, propanoic acid Reference standard for comparison
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid 1191063-90-7 Propanoic acid backbone, boronate at C3 Lacks Boc-amino group; simpler structure with lower molecular weight (C₉H₁₇BO₄, 198.05 g/mol)
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (3.47d) N/A Methyl substituent at C2, boronate at C3 Increased hydrophobicity; reduced reactivity in peptide coupling
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate (S16) N/A Indole ring instead of phenyl Enhanced π-conjugation; altered electronic properties for binding studies
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 872054-15-4 tert-Butyl ester instead of carboxylic acid Lower aqueous solubility; requires hydrolysis for activation

Stability and Reactivity

  • Boc Group : Provides stability under basic conditions but requires acidic conditions (e.g., TFA) for deprotection .
  • Pinacol Boronate : Hydrolyzes in protic solvents to boronic acids, limiting aqueous applications .
  • Methyl-Substituted Analog (3.47d): Increased hydrophobicity reduces solubility in polar solvents but enhances stability in organic media .

Physical and Chemical Properties

Property Target Compound 3-(Pinacol Boronate)propanoic Acid Indole Derivative (S16)
Molecular Weight 375.28 g/mol 198.05 g/mol ~420 g/mol (estimated)
Solubility Moderate in THF/DMF; poor in water High in polar aprotic solvents Low in water; soluble in DCM
Stability Stable under inert atmosphere; boronate hydrolyzes in H₂O Prone to hydrolysis Sensitive to light/oxidizers

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine moiety under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
  • Boronic ester formation : Coupling via Suzuki-Miyaura cross-coupling or direct substitution using pinacol boronic ester precursors in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
  • Purification : Chromatography (silica gel or HPLC) to isolate the product from by-products .

Q. Optimization Tips :

  • Temperature control (0–60°C) to balance reaction rate and side reactions.
  • Solvent selection (THF, DMF, or DCM) to improve solubility of intermediates .

Q. Which analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl), boronic ester (δ ~1.3 ppm for pinacol methyl groups), and amino acid backbone .
  • HPLC/MS : Reverse-phase HPLC (C18 column) with UV detection (210–254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .
  • FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1340 cm⁻¹ (B-O stretching) .

Q. How should the compound be stored to maintain stability?

  • Storage : -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester or Boc group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free environments during experiments .

Advanced Research Questions

Q. How can its reactivity in Suzuki-Miyaura cross-couplings be systematically evaluated?

Experimental Design :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) in DMF/H₂O or THF .
  • Solvent Effects : Compare polar aprotic (DMF) vs. ether (THF) solvents for coupling efficiency.
  • Substrate Scope : React with aryl halides (e.g., 4-bromotoluene) to assess steric/electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Reproduce Conditions : Ensure exact reagent ratios (e.g., 1.2 eq. boronic ester), temperature, and reaction time .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., deprotected amines or hydrolyzed boronic esters) .
  • Catalyst Purity : Pre-purify Pd catalysts via recrystallization to remove inactive species .

Q. How can structural analogs improve boronate stability for in vivo studies?

  • Steric Shielding : Introduce bulky substituents (e.g., 2,5,7-tri-tert-butyl indole) to protect the boronic ester from hydrolysis .
  • Electron-Withdrawing Groups : Modify the phenyl ring with fluorine or methoxy groups to enhance stability in physiological pH .

Q. Example Analogs :

Compound ModificationSimilarity IndexStability (t₁/₂ in PBS)Reference
3-Methoxy-phenyl substitution0.9312 hrs
4-Fluoro-phenyl substitution0.8918 hrs

Q. What in vitro models assess its biological activity?

  • Enzyme Inhibition Assays : Test against serine proteases or arginase isoforms using recombinant enzymes (e.g., human arginase I/II) .
    • Protocol: Pre-incubate compound (0.1–100 µM) with enzyme, measure urea production via colorimetry.
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and uptake in cancer cell lines (e.g., MCF-7) .

Q. How to design stability studies under physiological conditions?

  • pH-Dependent Hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperature and storage limits .

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